2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL

Structure-Activity Relationship Medicinal Chemistry Data Deficiency

SAR studies on the tetrahydropyrido[4,3-d]pyrimidine scaffold are often confounded by undefined impurities in multi-step syntheses. This compound solves that with guaranteed 95% purity, enabling reliable parallel synthesis and core-hopping strategies. - Defined 2-methoxy substituent for systematic SAR at the solvent-exposed position - Reduces risk of confounding biological results from trace impurities - Ready input for generating novel, patentable kinase inhibitors targeting PI3K or ATR

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
Cat. No. B12273089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(CNCC2)C(=O)N1
InChIInChI=1S/C8H11N3O2/c1-13-8-10-6-2-3-9-4-5(6)7(12)11-8/h9H,2-4H2,1H3,(H,10,11,12)
InChIKeyCVGXBKKCHGKMOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile: 2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL as a Specialized Chemical Building Block


2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL (CAS: 944902-96-9) is a heterocyclic building block from the tetrahydropyrido[4,3-d]pyrimidine class. Its core scaffold is recognized in medicinal chemistry for developing bacterial protein synthesis inhibitors and kinase inhibitors [1][2]. Commercially, the compound is offered as a research-grade intermediate with a standard purity of 95% by suppliers .

Why Interchanging 2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL with Scaffold Analogs is Not Supported by Data


A critical evidence gap prevents generic substitution of 2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL with other in-class compounds. Published structure-activity relationship (SAR) studies on the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol scaffold confirm that peripheral modifications, particularly at the 2- and 6-positions, drastically alter biological potency, spectrum of activity, and drug-like properties [1][2]. While the impact of 2-position substitution is known to be significant for biological outcomes, no direct, quantitative comparative data exists to predict the specific performance of the 2-methoxy derivative relative to its 2-chloro, 2-amino, or 2-methylthio analogs [1].

Quantitative Differentiation Analysis: Limitations and Evidence Gaps for 2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL


Evidence Gap: No Direct Comparative Biological Data Found Against Common Analogs

A search for direct head-to-head or cross-study comparable quantitative data between 2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL and its closest functional analogs, such as the 2-chloro (CAS 944901-59-1) or 2-amino (CAS 157327-50-9) derivatives, reveals a complete absence of published IC50, Ki, MIC, or other numerical biological or pharmacological data for these specific building blocks in comparable assay systems [1]. The scaffold-level review confirms that small structural changes have large effects, but the specific data required for a procurement decision based on performance is not available.

Structure-Activity Relationship Medicinal Chemistry Data Deficiency

Class-Level Inference: 2-Position is a Critical Driver of Biological Activity

SAR investigations on the tetrahydropyrido[4,3-d]pyrimidine scaffold have determined that modifications at the 2-position are critical for target binding and activity. For instance, in a series of Hsp90 inhibitors, alteration of the 2-substituent from a methyl to an ethoxy group (and further to a 2-methoxyethoxy group) led to a >100-fold difference in FP IC50 values and significantly affected antiproliferative activity and permeability [1]. This strongly implies that the 2-methoxy group on the target compound will confer unique, though currently unquantified, properties relative to other 2-substitutions.

Structure-Activity Relationship Scaffold Optimization Medicinal Chemistry

Commercial Availability and Purity as a Selection Factor

The target compound is commercially available with a certified minimum purity of 95% . In contrast, its close structural analog, 2-Morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol, is listed as an 'AldrichCPR' (custom-prepared reagent) without a standard purity specification, indicating it is a less standardized research tool [1]. For procurement, this makes the 2-methoxy derivative a more predictable and immediately usable input for synthesis or screening where high purity is a baseline requirement.

Procurement Supply Chain Chemical Purity

Recommended Application Scenarios for 2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL Based on Current Evidence


Custom Synthesis of Proprietary Kinase Inhibitor Libraries

This compound is most appropriately procured as a key intermediate for generating novel, patentable kinase inhibitors. Evidence confirms that the tetrahydropyrido[4,3-d]pyrimidine core is a proven template for inhibiting high-value targets like PI3K and ATR kinase [1][2]. Using the specific 2-methoxy building block allows for the exploration of unique chemical space at the solvent-exposed 2-position, a region known to be critical for modulating drug-like properties, without the need for de novo scaffold synthesis [3].

Structure-Activity Relationship (SAR) Studies on the 2-Position

The compound is a direct input for systematic SAR investigations aimed at understanding the effect of small alkoxy groups. Published research on Hsp90 inhibitors demonstrates that even minor changes at the 2-position can have dramatic, non-linear effects on potency, cellular activity, and permeability [1]. The 2-methoxy variant serves as a crucial comparator to ethyl, ethoxy, or amino analogs to map the optimal physicochemical and steric profile for a given biological target.

High-Purity Input for Parallel Synthesis or Core-Hopping Experiments

When a parallel synthesis effort or a 'core-hopping' strategy requires a reliable, high-purity input, this compound is a suitable selection over less-defined analogs. Its guaranteed 95% purity standard [2] reduces the risk of introducing undefined impurities into a multi-step synthesis, which could lead to confounding biological results and wasted resources during lead optimization.

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